molecular formula C25H27NO9 B1218112 Desacetyladriamycin CAS No. 64845-68-7

Desacetyladriamycin

Cat. No.: B1218112
CAS No.: 64845-68-7
M. Wt: 485.5 g/mol
InChI Key: PILBYTNNIUDJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desacetyladriamycin is an anthracycline analogue derived from the Streptomyces sp. strain C3. It is structurally related to Adriamycin (doxorubicin), a well-known chemotherapeutic agent, but lacks the acetyl group at the C-14 position of the sugar moiety . This modification alters its pharmacokinetic and pharmacodynamic properties. The compound is biosynthesized via a polyketide pathway and modified by cytochrome P450 monooxygenases (CYP450s), particularly DoxA, which catalyzes hydroxylation and epoxidation reactions critical for its bioactivity .

Properties

CAS No.

64845-68-7

Molecular Formula

C25H27NO9

Molecular Weight

485.5 g/mol

IUPAC Name

10-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione

InChI

InChI=1S/C25H27NO9/c1-9-21(28)13(26)8-16(34-9)35-15-7-10(27)6-12-18(15)25(32)20-19(23(12)30)22(29)11-4-3-5-14(33-2)17(11)24(20)31/h3-5,9-10,13,15-16,21,27-28,30,32H,6-8,26H2,1-2H3

InChI Key

PILBYTNNIUDJPF-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)N)O

Other CAS No.

64870-36-6

Synonyms

desacetyladriamycin
desacetyladriamycin hydrochloride, (8S-cis)-isomer
desacetyladriamycin, (8S-trans)-isomer
NSC 268708

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features

The table below highlights key structural differences between Desacetyladriamycin and related compounds:

Compound Core Structure Key Modifications Bioactivity Target
This compound Anthracycline aglycone Deacetylated daunosamine sugar DNA intercalation, Topo-II inhibition
Adriamycin (Doxorubicin) Anthracycline aglycone Acetylated daunosamine sugar Broad-spectrum antitumor
Dutomycin Angucycline backbone C12 hydroxylation, C6 methylation Antibacterial (Gram-positive)
Polyketomycin Tetracyclic quinone Quinone glycoside with deoxysugars Antitumor, RNA polymerase inhibition
Enzymatic Tailoring
  • This compound : DoxA (CYP450) catalyzes C-13 hydroxylation and epoxide formation, essential for DNA-binding efficacy .
  • Dutomycin : Tailored by DutA (methyltransferase) and DutB (hydroxylase), which introduce methyl and hydroxyl groups critical for antibacterial activity .
  • Polyketomycin: Requires PkmO (glycosyltransferase) for quinone glycosidation, enhancing its RNA polymerase inhibitory effects .

Comparison : While all compounds rely on CYP450s and glycosyltransferases, this compound’s dependency on DoxA distinguishes its modification steps from analogues like Polyketomycin, which uses a broader suite of tailoring enzymes .

Pharmacological Activity

Efficacy and Toxicity
  • Antitumor Activity : this compound shows moderate Topoisomerase II inhibition (IC₅₀ = 1.2 µM) but lower cardiotoxicity than Adriamycin in murine models .
  • Antibacterial Activity : Dutomycin derivatives exhibit 10-fold higher potency against Staphylococcus aureus (MIC = 0.5 µg/mL) compared to this compound (MIC = 5 µg/mL) .
  • Stability : this compound’s deacetylated sugar improves solubility but reduces plasma half-life (t₁/₂ = 4.3 hours) relative to Adriamycin (t₁/₂ = 8.7 hours) .

Critical Gap : Clinical data on this compound’s long-term toxicity profile remain sparse compared to extensively studied analogues like Adriamycin.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.